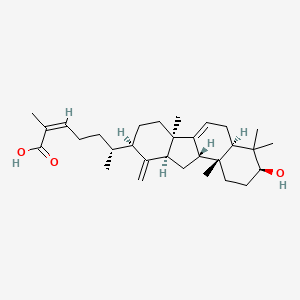
KadcoccineacidD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadcoccineacidD is a naturally occurring compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidD involves several steps, starting from the extraction of the roots of Kadsura coccinea. The roots are typically subjected to ethanol extraction, followed by fractionation using chloroform . The chloroform fraction is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. the extraction and purification processes are being optimized to increase yield and purity. The use of advanced chromatographic techniques and scalable extraction methods are being explored to facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
KadcoccineacidD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
KadcoccineacidD has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in treating chronic gastritis, rheumatism, and dysmenorrhea.
Wirkmechanismus
The mechanism of action of KadcoccineacidD involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE), which are involved in metabolic and neurological processes . By inhibiting these enzymes, this compound exerts its therapeutic effects, including anti-inflammatory and neuroprotective activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Kadsuralignan I
- Kadsuralignan J
- Binankadsurin A
- Kadsuralactone B
- Acetyl-binankadsurin A
- Dihydroguaiaretic acid
Uniqueness
KadcoccineacidD is unique due to its specific molecular structure and the presence of distinct functional groups that contribute to its biological activities. Compared to other similar compounds, this compound exhibits a broader range of therapeutic effects and higher potency in inhibiting key enzymes involved in metabolic and neurological pathways.
Eigenschaften
Molekularformel |
C30H46O3 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(Z,6R)-6-[(3S,4aR,6bR,9R,10aS,11aS,11bR)-3-hydroxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10-11,18,21,23-26,31H,3,8-9,12-17H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,23+,24-,25+,26+,29+,30-/m1/s1 |
InChI-Schlüssel |
SPXKYFQXGRBOHI-UJROETGRSA-N |
Isomerische SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


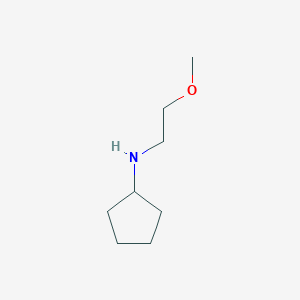
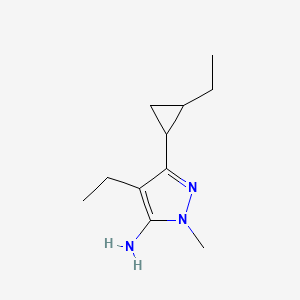
![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13070828.png)

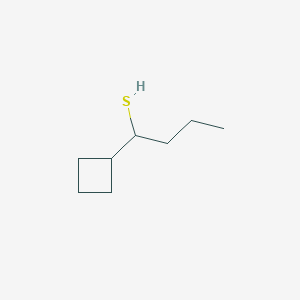
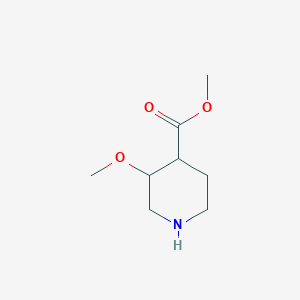
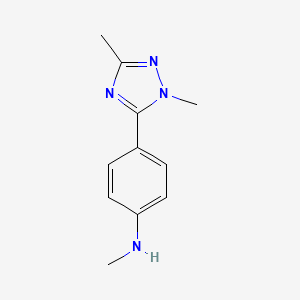
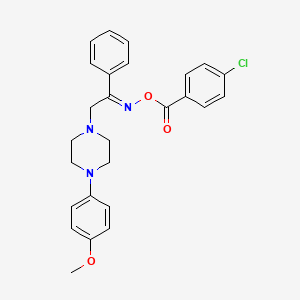
![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine](/img/structure/B13070883.png)
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)
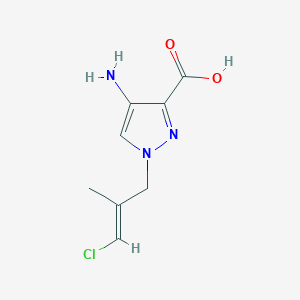

![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)

